molecular formula C12H14BrNO2 B14337635 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide CAS No. 104329-99-9

4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide

Cat. No.: B14337635
CAS No.: 104329-99-9
M. Wt: 284.15 g/mol
InChI Key: RWMMOTINDRFJMT-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide is an organic compound with the molecular formula C12H14BrNO2. This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, and an oxobutanamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2,4-dimethylphenylamine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired amide. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes the purification of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,4-dimethylphenyl)benzamide
  • 4-Bromo-N-(2,4-dimethylphenyl)acetamide
  • 4-Bromo-N-(2,4-dimethylphenyl)propionamide

Uniqueness

4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-8-3-4-11(9(2)5-8)14-12(16)6-10(15)7-13/h3-5H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMMOTINDRFJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562594
Record name 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104329-99-9
Record name 4-Bromo-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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